Cas no 2247103-23-5 (1-(Oxan-4-yl)but-3-yn-2-amine)

1-(Oxan-4-yl)but-3-yn-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(oxan-4-yl)but-3-yn-2-amine
- 2247103-23-5
- EN300-6494044
- 1-(Oxan-4-yl)but-3-yn-2-amine
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- Inchi: 1S/C9H15NO/c1-2-9(10)7-8-3-5-11-6-4-8/h1,8-9H,3-7,10H2
- InChI Key: AWDVSTRMTZPDQN-UHFFFAOYSA-N
- SMILES: O1CCC(CC(C#C)N)CC1
Computed Properties
- Exact Mass: 153.115364102g/mol
- Monoisotopic Mass: 153.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 35.2Ų
1-(Oxan-4-yl)but-3-yn-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6494044-2.5g |
1-(oxan-4-yl)but-3-yn-2-amine |
2247103-23-5 | 95.0% | 2.5g |
$1903.0 | 2025-03-15 | |
Enamine | EN300-6494044-0.25g |
1-(oxan-4-yl)but-3-yn-2-amine |
2247103-23-5 | 95.0% | 0.25g |
$893.0 | 2025-03-15 | |
Enamine | EN300-6494044-0.05g |
1-(oxan-4-yl)but-3-yn-2-amine |
2247103-23-5 | 95.0% | 0.05g |
$816.0 | 2025-03-15 | |
Enamine | EN300-6494044-1.0g |
1-(oxan-4-yl)but-3-yn-2-amine |
2247103-23-5 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
Enamine | EN300-6494044-10.0g |
1-(oxan-4-yl)but-3-yn-2-amine |
2247103-23-5 | 95.0% | 10.0g |
$4176.0 | 2025-03-15 | |
Enamine | EN300-6494044-0.1g |
1-(oxan-4-yl)but-3-yn-2-amine |
2247103-23-5 | 95.0% | 0.1g |
$855.0 | 2025-03-15 | |
Enamine | EN300-6494044-5.0g |
1-(oxan-4-yl)but-3-yn-2-amine |
2247103-23-5 | 95.0% | 5.0g |
$2816.0 | 2025-03-15 | |
Enamine | EN300-6494044-0.5g |
1-(oxan-4-yl)but-3-yn-2-amine |
2247103-23-5 | 95.0% | 0.5g |
$933.0 | 2025-03-15 |
1-(Oxan-4-yl)but-3-yn-2-amine Related Literature
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Additional information on 1-(Oxan-4-yl)but-3-yn-2-amine
Comprehensive Overview of 1-(Oxan-4-yl)but-3-yn-2-amine (CAS No. 2247103-23-5): Properties, Applications, and Innovations
In the rapidly evolving field of organic chemistry, 1-(Oxan-4-yl)but-3-yn-2-amine (CAS No. 2247103-23-5) has emerged as a compound of significant interest due to its unique structural features and versatile applications. This heterocyclic amine combines an oxane (tetrahydropyran) ring with a but-3-yn-2-amine moiety, offering a promising scaffold for pharmaceutical research, material science, and synthetic chemistry. Its CAS number 2247103-23-5 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in academic and industrial settings.
The growing demand for novel bioactive compounds and small-molecule modulators has placed 1-(Oxan-4-yl)but-3-yn-2-amine under the spotlight. Recent studies highlight its potential as a building block in drug discovery, particularly for targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors. Its alkyne functional group enables click chemistry applications, a hot topic in bioconjugation and nanomaterial synthesis. Researchers are also exploring its role in catalysis and polymer chemistry, aligning with the global push for sustainable chemical processes.
From a synthetic perspective, the compound's oxane ring contributes to its stereochemical complexity, making it valuable for asymmetric synthesis. The amine group offers a handle for further derivatization, a feature frequently searched in structure-activity relationship (SAR) studies. Analytical techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS) are essential for characterizing this compound, as evidenced by its inclusion in chemical databases such as Reaxys and SciFinder.
Environmental and safety considerations are paramount in modern chemistry. While 1-(Oxan-4-yl)but-3-yn-2-amine is not classified as hazardous under current regulations, proper laboratory handling protocols must be followed. Its thermal stability and solubility profiles (notably in polar aprotic solvents) are frequently queried in patent literature, reflecting industrial interest. The compound's logP value and hydrogen-bonding capacity also make it relevant to ADMET predictions, a trending topic in computational chemistry.
Innovations in green chemistry have spurred interest in optimizing the synthesis of 2247103-23-5. Recent microwave-assisted reactions and flow chemistry approaches aim to reduce waste and improve yields—addressing key concerns in process chemistry forums. Furthermore, its potential in metal-organic frameworks (MOFs) and supramolecular chemistry aligns with searches for functional materials with tailored properties.
In conclusion, 1-(Oxan-4-yl)but-3-yn-2-amine (CAS 2247103-23-5) represents a multifaceted tool for researchers. Its intersection with drug discovery, materials science, and sustainable chemistry ensures its continued relevance. As AI-driven molecular design and high-throughput screening advance, this compound's applications will likely expand, making it a subject of enduring scientific inquiry.
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